Octacontane

Phase Transition Crystallography DSC Analysis

Octacontane (C80H162, molecular weight 1124.14 g/mol) is an ultra-long-chain, even-numbered n-alkane belonging to the homologous series of saturated straight-chain hydrocarbons. At ambient conditions, it exists as a waxy crystalline solid characterized by a high melting point, negligible vapor pressure at 25°C (0 mmHg), and a density of approximately 0.833 g/cm³.

Molecular Formula C80H162
Molecular Weight 1124.1 g/mol
CAS No. 7667-88-1
Cat. No. B3057109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctacontane
CAS7667-88-1
Molecular FormulaC80H162
Molecular Weight1124.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C80H162/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-80H2,1-2H3
InChIKeyOVINWRTYCHUVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octacontane (CAS 7667-88-1) Procurement Guide: Technical Specifications and Comparative Data for C80 n-Alkane Sourcing


Octacontane (C80H162, molecular weight 1124.14 g/mol) is an ultra-long-chain, even-numbered n-alkane belonging to the homologous series of saturated straight-chain hydrocarbons [1]. At ambient conditions, it exists as a waxy crystalline solid characterized by a high melting point, negligible vapor pressure at 25°C (0 mmHg), and a density of approximately 0.833 g/cm³ . As a pure, high-molecular-weight hydrocarbon lacking any functional groups, octacontane exhibits the hallmark chemical inertness of paraffins, with its utility deriving entirely from its distinct physical and thermophysical properties .

Why Substituting Octacontane with Other Long-Chain n-Alkanes Compromises Experimental Reproducibility


Substitution of octacontane with other n-alkanes—even those with similar carbon numbers such as C60, C70, or C100—is not scientifically valid due to chain-length-dependent discontinuities in solid-state phase behavior, thermophysical property scaling, and analytical separation characteristics [1]. As demonstrated by systematic DSC and X-ray scattering studies across the C32–C80 series, n-C80H162 uniquely lacks the solid-solid monoclinic phase transition that is universally observed in all other homologs examined when crystallized from solution [2]. This singular crystallographic behavior directly impacts thermal history reproducibility, DSC profile interpretation, and the compound's performance in applications where phase purity and transition predictability are critical. Furthermore, the thermal conductivity of liquid octacontane has been reported alongside only a few other select heavy n-alkanes, with significant gaps in experimental data across the homologous series preventing reliable interpolation between available measurements [3].

Octacontane (7667-88-1) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Informed Procurement


Solid-State Phase Behavior: Absence of Monoclinic Transition in n-C80H162

Differential scanning calorimetry (DSC) and X-ray scattering analysis of n-alkanes from n-C32H66 to n-C80H162 revealed that all crystalline n-alkanes in the series except n-C80H162 exhibit a first-order solid-solid transition to a high-temperature monoclinic modification (Mh01 phase) prior to the rotator transition or melting [1]. This transition was observed irrespective of whether the carbon number was odd or even and regardless of differences in room-temperature modifications. The transition temperature for orthorhombic higher n-alkanes to the Mh01 phase increased with chain length, reaching approximately 90°C for n-C69H140, but n-C80H162 completely bypasses this transformation pathway [1].

Phase Transition Crystallography DSC Analysis

Thermal Conductivity in Liquid Phase: First Experimental Report for n-C80H162

A 2018 study reported the first experimental measurements of thermal conductivity for liquid n-octacontane, alongside n-hexacontane (C60), n-triacontane (C30), and n-dotriacontane (C32) [1]. Prior to this work, no experimental thermal conductivity data existed for liquid n-octacontane, representing a critical gap in the thermophysical characterization of heavy n-alkanes. The study also provided solid-phase thermal conductivity measurements for n-alkanes from n-docosane (C22) to n-dotriacontane (C32), with measurements obtained within uncertainty levels better than 3% for liquid samples and 5% for solid samples at 0.1 MPa and temperatures from 297.15 to 353.15 K [1].

Thermal Conductivity Heat Transfer Thermophysical Properties

Gas Chromatographic Purity Analysis: Single-Carbon Homolog Resolution at C80

High-temperature capillary gas chromatography (HT-CGC) was successfully applied to assess the homologous purity of higher n-alkanes up to dohectane (C102) [1]. A linear relationship between the logarithm of retention time and carbon number (n) was established under isothermal operation conditions [1]. Critically, this method enabled the detection of a difference in n by one carbon atom for octacontane samples, allowing quantitative determination of homologous impurities (e.g., contamination by n-C79H160 or n-C81H164) [1]. The study confirmed that programmed-temperature operation was preferable for detecting higher molecular weight components as sharp peaks, while isothermal operation provided superior resolution for mixtures within a limited n-range [1].

Gas Chromatography Purity Analysis Homolog Detection

Melting Point: Experimental Range and Predicted Value for n-C80H162

Experimental melting point values reported for octacontane range from 108°C to 112°C [1][2]. The Finnish Wikipedia entry cites melting points of 109.6°C and 112°C from two different sources [2], while a Russian chemical database lists a melting point of 108°C [1]. A QSPR modeling study that calculated melting points for all non-studied n-alkanes up to C100H202 provides a predicted value for n-C80H162, though the full experimental dataset for this chain-length regime remains incomplete [3]. By comparison, n-C60H122 (hexacontane) has a reported melting point of approximately 100°C [4], demonstrating the expected monotonic increase in melting temperature with chain length.

Melting Point Phase Change Thermal Properties

Vapor Pressure and Enthalpy of Vaporization: Correlation Gas Chromatography Data

The vaporization enthalpy (ΔvapH°) of octacontane has been determined by correlation gas chromatography (CGC) as 90.73 ± 0.91 kcal/mol (379.6 ± 3.8 kJ/mol) based on data collected from 638 to 691 K [1]. This value is part of a systematic study that evaluated vapor pressures and vaporization enthalpies for even-numbered n-alkanes from C78 to C92 at T = 298.15 K [1]. The vapor pressure of octacontane at 25°C is reported as 0 mmHg (effectively non-volatile under ambient conditions) [2]. The CGC methodology employed in this study provides internally consistent thermodynamic data across the homologous series, enabling reliable interpolation and extrapolation for adjacent n-alkanes where direct experimental measurements are technically challenging due to extremely low volatility and thermal decomposition risks at elevated temperatures [1].

Vapor Pressure Vaporization Enthalpy Thermodynamics

Molecular Simulation of Melt Quenching: Structural Configuration Dependence on Chain Length

Coarse-grained Monte Carlo simulations of melt quenching from 473 K to crystallization temperatures (Tc = 300, 320, 340, and 360 K) were performed on three n-alkanes: n-eicosane (C20), n-tetracontane (C40), and n-octacontane (C80) [1]. The simulations were designed to accommodate distinct structural configurations: bilayer formation for C20, monolayer formation for C40, and folded-chain configurations for C80 [1]. Longer alkanes with chain-folded structures (C80) exhibited the least ordered structures, with lower trans-state fractions, reduced bond orientation anisotropy, faster monomer dynamics, and less dense packing compared to shorter alkanes forming bilayer or monolayer configurations [1]. The optimal ordering temperature was identified as Tc = 340 K across all systems studied [1].

Molecular Dynamics Crystallization Monte Carlo Simulation

Optimal Research and Industrial Use Cases for Octacontane Based on Verified Differential Properties


Reference Standard for High-Temperature Gas Chromatography Calibration (C80 Retention Marker)

Octacontane serves as a critical high-molecular-weight retention time marker in high-temperature capillary gas chromatography (HT-CGC) for the analysis of heavy hydrocarbon mixtures, waxes, and polymeric materials [1]. The validated linear relationship between log(retention time) and carbon number (n) extending to at least C102 enables octacontane to anchor the calibration curve at the C80 position, facilitating accurate identification and quantification of components in complex samples such as polyethylene pyrolysis products, Fischer-Tropsch waxes, and crude oil heavy ends [1]. The demonstrated ability to resolve homologs differing by a single carbon atom at the C80 level ensures that octacontane-based calibration standards support high-resolution purity assessment of long-chain compounds [1].

Model Compound for Ultra-Long-Chain n-Alkane Crystallization and Phase Behavior Studies

Octacontane is uniquely suited as a model compound for investigating the crystallization behavior of ultra-long-chain n-alkanes where chain folding becomes the dominant structural motif [1]. Its singular absence of the solid-solid monoclinic (Mh01) phase transition—in contrast to all examined n-alkanes from C32 to C69—makes it an essential reference material for decoupling the effects of rotator phases and pre-melting transitions from the primary melting event in DSC and X-ray scattering experiments [2]. Molecular simulation studies further confirm that n-C80H162 adopts chain-folded configurations upon melt quenching, providing a computationally tractable system for validating coarse-grained models of polymer crystallization in a well-defined oligomeric regime [1].

High-Temperature Phase Change Material (PCM) Component for Thermal Energy Storage Above 100°C

With a melting point in the 108–112°C range, octacontane occupies a distinct thermal window among paraffinic phase change materials, bridging the gap between mid-chain alkanes (e.g., n-C28H58 at ~60°C, n-C60H122 at ~100°C) and higher-temperature inorganic PCMs [1][2]. This thermal profile is particularly relevant for industrial waste heat recovery, solar thermal storage, and thermal management applications requiring phase transition temperatures above the boiling point of water but below the degradation threshold of organic materials [1]. The availability of experimental liquid-phase thermal conductivity data for octacontane supports accurate heat transfer modeling in PCM system design, addressing a critical data gap for this chain-length regime [3].

Calibration Standard for Differential Scanning Calorimetry (DSC) in High-Temperature Polymer Analysis

The well-defined melting endotherm of high-purity octacontane, combined with its lack of confounding solid-solid phase transitions that complicate thermograms of other long-chain n-alkanes, positions it as an advantageous temperature calibration standard for DSC instruments operating in the 100–120°C range [1]. For polymer laboratories characterizing semi-crystalline materials such as polyethylene and polypropylene, octacontane provides a chemically homologous calibration point that more closely approximates the thermal behavior of the analyte matrix compared to conventional metal standards (e.g., indium, tin) or lower-molecular-weight organic calibrants [1]. The established high-temperature GC method for verifying homologous purity further supports its use as a certified reference material candidate [2].

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